molecular formula C22H20N2O4 B4763401 1-(3,4-dimethylphenyl)-4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3,5-pyrazolidinedione

1-(3,4-dimethylphenyl)-4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3,5-pyrazolidinedione

Cat. No. B4763401
M. Wt: 376.4 g/mol
InChI Key: HDQGCXAWBHJPCW-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of compounds structurally related to "1-(3,4-dimethylphenyl)-4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3,5-pyrazolidinedione" involves complex organic reactions, including regioselective processes, cyclocondensation, and the utilization of specific catalysts for achieving desired structures. A notable method involves the condensation and cyclization reactions, which are fundamental in constructing the pyrazolidinedione core, a common structural motif in this class of compounds (Mondal et al., 2003). These synthesis routes often employ palladium(II) catalysts for the formation of cyclic alkenyl ethers, highlighting the importance of catalyst choice in the synthesis of complex organic molecules.

Molecular Structure Analysis

The molecular structure of compounds closely related to "1-(3,4-dimethylphenyl)-4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3,5-pyrazolidinedione" has been elucidated using various spectroscopic techniques and single-crystal X-ray diffraction. These compounds exhibit intricate hydrogen bonding patterns and crystal packing, which are crucial for understanding their stability and reactivity. For example, the crystal structure analysis reveals the presence of C-H...O interactions and π-π stacking, which contribute to the stability of the molecular structure in the solid state (Kranjc et al., 2011).

Chemical Reactions and Properties

The reactivity of compounds with a pyrazolidinedione core, including "1-(3,4-dimethylphenyl)-4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3,5-pyrazolidinedione," is characterized by their participation in various chemical reactions. These include nucleophilic attacks, rearrangements, and cycloadditions. The presence of multiple functional groups enables a wide range of chemical transformations, making these compounds versatile intermediates in organic synthesis (Strah et al., 1996).

Physical Properties Analysis

The physical properties of such compounds are influenced by their molecular structure. Techniques such as spectroscopic analysis and crystallography provide information on their conformation, electronic distribution, and intermolecular interactions. These properties are essential for predicting solubility, melting points, and stability. The detailed molecular structure, obtained through X-ray crystallography, informs on the compound's conformation and packing in the solid state, which are directly related to its physical properties (Zhu et al., 2008).

properties

IUPAC Name

(4Z)-1-(3,4-dimethylphenyl)-4-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-5-10-28-19-9-7-16(13-20(19)27-4)12-18-21(25)23-24(22(18)26)17-8-6-14(2)15(3)11-17/h1,6-9,11-13H,10H2,2-4H3,(H,23,25)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQGCXAWBHJPCW-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC#C)OC)C(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)OCC#C)OC)/C(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-1-(3,4-dimethylphenyl)-4-[3-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]pyrazolidine-3,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-dimethylphenyl)-4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3,5-pyrazolidinedione
Reactant of Route 2
Reactant of Route 2
1-(3,4-dimethylphenyl)-4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3,5-pyrazolidinedione
Reactant of Route 3
Reactant of Route 3
1-(3,4-dimethylphenyl)-4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3,5-pyrazolidinedione
Reactant of Route 4
Reactant of Route 4
1-(3,4-dimethylphenyl)-4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3,5-pyrazolidinedione
Reactant of Route 5
Reactant of Route 5
1-(3,4-dimethylphenyl)-4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3,5-pyrazolidinedione
Reactant of Route 6
Reactant of Route 6
1-(3,4-dimethylphenyl)-4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3,5-pyrazolidinedione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.